2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride
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Overview
Description
2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes hydrazinecarbonyl groups, a hydroxyphenoxy moiety, and a trimethylethanaminium chloride group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride typically involves multiple steps, starting with the preparation of the hydroxyphenoxy intermediate. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group. The hydrazinecarbonyl groups are introduced through a reaction with hydrazine derivatives under controlled conditions. Finally, the trimethylethanaminium chloride group is added via a quaternization reaction using trimethylamine and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like crystallization, distillation, and chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The hydrazinecarbonyl groups can be reduced to amines.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxy compounds.
Scientific Research Applications
2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride involves its interaction with specific molecular targets. The hydrazinecarbonyl groups can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxyphenoxy moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. The trimethylethanaminium chloride group enhances the compound’s solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,5-Dihydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride
- 2-(2-(2,5-Di(hydrazinecarbonyl)-4-methoxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride
- 2-(2-(2,5-Di(hydrazinecarbonyl)-4-chlorophenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride
Uniqueness
2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride is unique due to the presence of both hydrazinecarbonyl and hydroxyphenoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the trimethylethanaminium chloride moiety enhances the compound’s solubility and bioavailability, making it a versatile tool for scientific research.
Properties
Molecular Formula |
C15H26ClN5O5 |
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Molecular Weight |
391.85 g/mol |
IUPAC Name |
2-[2-[2,5-bis(hydrazinecarbonyl)-4-hydroxyphenoxy]ethoxy]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C15H25N5O5.ClH/c1-20(2,3)4-5-24-6-7-25-13-9-10(14(22)18-16)12(21)8-11(13)15(23)19-17;/h8-9H,4-7H2,1-3H3,(H6-,16,17,18,19,21,22,23);1H |
InChI Key |
SJAADSJLQMJPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOCCOC1=CC(=C(C=C1C(=O)NN)O)C(=O)NN.[Cl-] |
Origin of Product |
United States |
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